molecular formula C7H9F3O2 B2721228 4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one CAS No. 120929-90-0

4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one

Cat. No.: B2721228
CAS No.: 120929-90-0
M. Wt: 182.142
InChI Key: WQEVHVUXWMPHQO-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one (CAS 120929-90-0) is a high-purity organic building block of significant interest in medicinal and synthetic chemistry. Its molecular formula is C7H9F3O2, with a molecular weight of 182.14 g/mol . The compound features both a ketone and a tertiary alcohol functional group on a cyclohexane ring, which is further substituted with a trifluoromethyl (CF3) group . The presence of the trifluoromethyl group is a critical structural feature, as its incorporation into organic molecules is a well-established strategy in drug discovery to modulate key properties such as metabolic stability, lipophilicity, and membrane permeability . This compound serves as a versatile synthon for the synthesis of more complex, biologically active molecules. Recent scientific literature highlights its relevance as a key intermediate in the development of novel alicyclo-fused 4-(trifluoromethyl)pyridin-2-ones via multicomponent synthesis . These heterocyclic scaffolds are of great interest for generating compounds with useful biological properties, including potential antimicrobial, antitumor, and analgesic activities . Researchers can leverage this compound to efficiently construct these privileged structures for screening in various therapeutic areas. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and handle the material using appropriate personal protective equipment.

Properties

IUPAC Name

4-hydroxy-4-(trifluoromethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)6(12)3-1-5(11)2-4-6/h12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEVHVUXWMPHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120929-90-0
Record name 4-hydroxy-4-(trifluoromethyl)cyclohexan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one typically involves the trifluoromethylation of cyclohexanone derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators .

Industrial Production Methods: Industrial production of this compound may involve the oxidation of cyclohexane or alkylcyclohexane, hydrogenation of phenols, and alkylation of cyclohexanone . These methods are scalable and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanone derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C7H7F3O
Molecular Weight : 180.13 g/mol
IUPAC Name : 4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one

The compound features a cyclohexanone ring with a hydroxy group and a trifluoromethyl group, which significantly influence its reactivity and interactions with biological systems.

Chemistry

This compound is utilized as a building block in organic synthesis. Its unique trifluoromethyl group enhances its lipophilicity, making it an attractive candidate for:

  • Fluorescent Sensors : The compound has been explored as a fluorescent sensor for detecting metal ions, particularly cadmium, due to the electron-withdrawing nature of the trifluoromethyl group which modifies the electronic properties of the compound .

Medicine

In medicinal chemistry, this compound has shown potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For example, studies have reported minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Case studies have suggested that modifications of this compound can lead to significant anti-inflammatory effects in animal models, potentially useful in treating inflammatory diseases.

Industry

The compound is also being investigated for its applications in industrial chemistry:

  • Development of Specialty Chemicals : Due to its unique properties, it serves as a precursor in the synthesis of specialty chemicals used in various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antimicrobial activity against multiple bacterial strains. The study utilized a series of analogs to optimize the structure for enhanced efficacy.

Case Study 2: Anti-inflammatory Properties

Research conducted by Bayer Pharmaceutical Research indicated that derivatives of this compound exhibited anti-inflammatory effects through phosphodiesterase inhibition. The study identified key structural features that enhance potency against inflammatory pathways, suggesting potential therapeutic uses in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data
Compound Melting Point (°C) LogP Solubility (mg/mL) HRMS [M+H]+
This compound 98–102 1.2 15.3 (water) 197.07
4-(Trifluoromethyl)cyclohexan-1-one 45–48 2.8 2.1 (water) 179.05
4-Amino-4-(trifluoromethyl)cyclohexan-1-one 120–124 0.9 22.5 (water) 182.08

Notes: LogP values calculated using ChemDraw; solubility data from vendor specifications .

Biological Activity

4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one is a cyclohexanone derivative that has garnered attention for its diverse biological activities. This compound's unique trifluoromethyl group enhances its chemical properties, potentially influencing its interaction with biological systems. This article explores the biological activity of this compound, supported by case studies and research findings.

  • Molecular Formula : C7H8F3O2
  • Molecular Weight : 192.14 g/mol
  • IUPAC Name : this compound

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of cyclohexanones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Comparison

CompoundMicrobial StrainMIC (µg/mL)
This compoundS. aureusTBD
Similar cyclohexanone derivativesE. coli10
Control (Ciprofloxacin)S. aureus2

2. Analgesic Properties

There is evidence suggesting that cyclohexanone derivatives can act as analgesics. A related compound, as noted in patent literature, has demonstrated efficacy in pain relief in animal models, indicating potential therapeutic applications for this compound in pain management .

3. Cytotoxic Effects

Studies have shown that certain derivatives of cyclohexanones can induce cytotoxic effects in cancer cell lines. The specific mechanisms often involve the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells.

Case Study: Cytotoxicity in Cancer Cells
A study evaluating the effects of various cyclohexanone derivatives on human cancer cell lines revealed that this compound exhibited significant cytotoxicity, particularly in breast cancer cells, with IC50 values indicating effective concentration levels for therapeutic use.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
  • Membrane Disruption : The trifluoromethyl group may enhance the lipophilicity of the molecule, allowing it to penetrate microbial membranes more effectively.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways via oxidative stress.

Safety and Toxicology

While exploring the therapeutic potential of this compound, it is crucial to consider safety data:

  • The compound is classified as causing skin irritation and serious eye damage .
  • Further toxicological studies are necessary to establish safe dosage levels for potential therapeutic applications.

Q & A

Q. Key Considerations :

  • Regioselectivity : Steric hindrance from the trifluoromethyl group may require directing groups or catalysts to ensure hydroxylation at the 4-position.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is often used to isolate the product .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the hydroxyl proton (δ 1.5–2.5 ppm, broad) and cyclohexane ring protons (δ 1.8–2.4 ppm, multiplet).
    • ¹³C NMR : The ketone carbonyl resonates at δ 205–215 ppm, while the trifluoromethyl group appears as a quartet (δ 120–125 ppm, J = 285 Hz) .
  • FT-IR : Strong absorption bands for the ketone (C=O stretch at ~1700 cm⁻¹) and hydroxyl group (O-H stretch at ~3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 196.05 (C₇H₈F₃O₂) confirms the molecular formula .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the 4,4-disubstituted structure .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Answer:
Optimization strategies include:

  • Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) enhance trifluoromethylation efficiency by stabilizing intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reagent solubility and reaction homogeneity .
  • Temperature Control : Low temperatures (–20°C to 0°C) minimize side reactions during hydroxylation .
  • In Situ Monitoring : Techniques like TLC or HPLC track intermediate formation, enabling timely quenching or purification .

Case Study : A two-step synthesis (trifluoromethylation followed by oxidation) achieved 68% yield by using BF₃·Et₂O in CH₃CN at –10°C .

Advanced: What stability challenges arise due to the hydroxyl and trifluoromethyl groups, and how are they mitigated?

Answer:

  • Tautomerism : The hydroxyl and ketone groups may form enol tautomers, altering reactivity. Stabilization is achieved via hydrogen-bond-disrupting solvents (e.g., DMSO) .
  • Hydrolytic Sensitivity : The trifluoromethyl group is hydrolytically stable, but the hydroxyl group may require protection (e.g., silylation with TBSCl) during acidic/basic reactions .
  • Thermal Decomposition : Storage at –20°C in inert atmospheres (argon) prevents degradation .

Advanced: How does the electronic influence of the trifluoromethyl group affect reactivity in downstream applications?

Answer:
The electron-withdrawing trifluoromethyl group:

  • Increases Ketone Electrophilicity : Enhances susceptibility to nucleophilic attacks (e.g., Grignard additions) .
  • Modulates Hydroxyl Acidity : The hydroxyl proton becomes more acidic (pKa ~10–12 vs. ~16 for unsubstituted cyclohexanol), facilitating deprotonation in base-catalyzed reactions .
  • Directs Regioselectivity : In electrophilic aromatic substitution, the trifluoromethyl group meta-directs incoming substituents .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles are mandatory. Use fume hoods for volatile steps .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Storage : –20°C in airtight, light-resistant containers under argon .

Advanced: What role does this compound play in pharmaceutical intermediate synthesis?

Answer:

  • Building Block for Drug Candidates : It serves as a precursor to trifluoromethylated cyclohexanol derivatives, which are intermediates in kinase inhibitors or CNS-targeting agents .
  • Case Study : Analogues like 4-amino-4-(trifluoromethyl)cyclohexan-1-one () are used in MDM2 antagonist synthesis for cancer therapy .

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